molecular formula C25H23N3O3S2 B2736184 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-13-4

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2736184
CAS No.: 896676-13-4
M. Wt: 477.6
InChI Key: KEEBCZDEZZJDRG-UHFFFAOYSA-N
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Description

The compound “4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a dihydroquinoline moiety, a benzamide moiety, and a dimethylbenzothiazole moiety, all of which are common structures in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dihydroquinoline and benzothiazole rings are aromatic, which can contribute to the stability of the molecule. The sulfonyl group is a good leaving group, which could make the compound reactive .

Scientific Research Applications

Pharmacological and Structural Studies

  • Antihypertensive and Diuretic Agents : Compounds similar to the queried chemical have been explored for their potential as diuretic and antihypertensive agents. One study synthesized N-substituted quinazoline derivatives, showing significant antihypertensive activity in rats (Rahman et al., 2014).
  • Antimicrobial and Anti-inflammatory Activities : Another study focused on fluoro-substituted benzothiazoles, which included compounds with structures similar to the queried chemical. These compounds demonstrated antimicrobial and anti-inflammatory activities, suggesting potential for similar applications of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide (Patel et al., 2009).

Antiviral Properties

  • Antiviral Activities Against Respiratory Viruses : Research involving novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, which are structurally related, highlighted their potential as antiviral agents. These compounds showed efficacy against influenza and other respiratory viruses in cell culture (Selvam et al., 2007).

Psychotropic and Sedative Properties

  • Psychotropic and Anti-inflammatory Effects : A study on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action. These findings suggest potential psychotropic and therapeutic applications for similar compounds (Zablotskaya et al., 2013).

Anticancer Potential

  • PI3K Inhibitors and Anticancer Agents : Studies on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, similar in structure, have proposed them as novel structures for PI3K inhibitors with significant anticancer activity. These compounds demonstrated potent antiproliferative activities in vitro against various human cancer cell lines (Shao et al., 2014).

Synthesis and Transformations

  • Hetarylquinolines Synthesis : A study involved the synthesis of novel hetarylquinolines based on benzene ring–substituted compounds, which could inform the synthesis processes of similar compounds (Aleqsanyan & Hambardzumyan, 2021).

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows biological activity, it could be studied further for potential medicinal applications .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-9-10-17(2)23-22(16)26-25(32-23)27-24(29)19-11-13-20(14-12-19)33(30,31)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,5,7,15H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBCZDEZZJDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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